molecular formula C7H9BrN2O2 B13678941 Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate

Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13678941
M. Wt: 233.06 g/mol
InChI Key: XSZKSVWCAWBQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with amino, bromo, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The exact molecular targets and pathways involved would depend on the specific bioactive molecule it is incorporated into.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of interactions it can participate in. This makes it a valuable compound for the synthesis of specialized molecules with tailored properties.

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

methyl 1-amino-4-bromo-3-methylpyrrole-2-carboxylate

InChI

InChI=1S/C7H9BrN2O2/c1-4-5(8)3-10(9)6(4)7(11)12-2/h3H,9H2,1-2H3

InChI Key

XSZKSVWCAWBQEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=C1Br)N)C(=O)OC

Origin of Product

United States

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